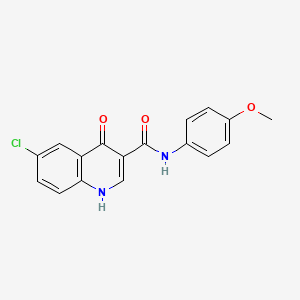

6-氯-4-羟基-N-(4-甲氧基苯基)喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” is a quinoline derivative . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in many publications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

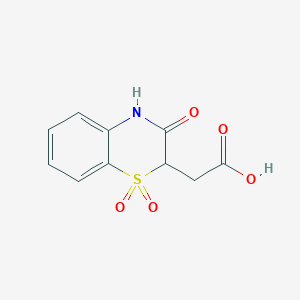

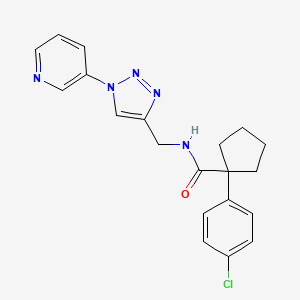

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” would be a derivative of this basic quinoline structure.Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .科学研究应用

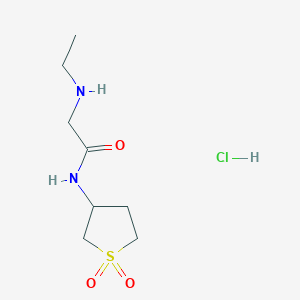

多态性修饰和利尿特性

该化合物表现出很强的利尿特性,表明其具有作为新的高血压治疗手段的潜力。研究人员鉴别出该化合物的两种多态性修饰,表明其结构内的晶体堆积和组织水平存在差异,这可能影响其在医疗应用中的生物利用度和有效性 (Shishkina 等,2018)。

在癌症治疗中的合成和应用

相关喹啉衍生物的合成已得到广泛研究,其中一些化合物对各种癌细胞系表现出中等至优异的抗增殖活性。这突出了该化合物在开发新的癌症疗法中的潜在作用 (Li 等,2013)。

抗结核分枝杆菌药物

喹啉衍生物,包括与 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide 相关的喹啉衍生物,已被合成并评估其抗结核活性。已发现某些取代基的存在会显着影响体外活性,从而为设计新的抗结核药物提供了见解 (Jaso 等,2005)。

在离子液体中合成

使用离子液体作为催化剂合成相关化合物 6-hydroxy-3,4-dihydro-2(1H)-quinolinone 的研究强调了更绿色、更高效的合成途径的潜力。这种方法可以增强相关喹啉衍生物在制药应用中的合成 (袁家臣,2014)。

荧光团开发

该化合物的衍生物已用于新型荧光团的开发,用于光物理研究。这项研究为生物和化学分析的分子探针扩展工具箱做出了贡献 (Padalkar 和 Sekar,2014)。

未来方向

The future directions for “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential. Quinoline derivatives have been explored for their anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could be studied for similar potential therapeutic applications.

作用机制

Target of Action

The primary targets of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under investigation. As a quinoline derivative, it may interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

The exact mode of action of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide As a quinoline derivative, it may influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide are currently under study. These properties will determine the bioavailability of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide . Factors such as pH, temperature, and the presence of other compounds can affect its activity .

属性

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMUWYWATGSQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)